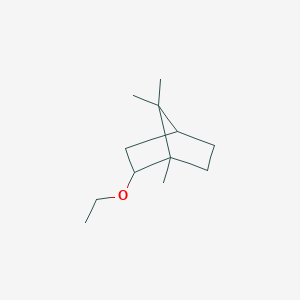
Phenyl 3-ethoxy-3-iminopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-ethoxy-3-iminopropionate is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This compound belongs to the class of iminopropionates and is known for its ability to interact with the central nervous system.
Wirkmechanismus
The mechanism of action of phenyl 3-ethoxy-3-iminopropionate is not fully understood. However, it is believed to interact with certain receptors in the brain, including the GABA-A receptor. This interaction can lead to changes in the activity of neurotransmitters, which can affect behavior and cognitive function.
Biochemische Und Physiologische Effekte
Phenyl 3-ethoxy-3-iminopropionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to decrease the activity of certain enzymes, including acetylcholinesterase. These effects can lead to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using phenyl 3-ethoxy-3-iminopropionate in lab experiments is its ability to interact with specific receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological disorders. However, there are also limitations to its use. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on phenyl 3-ethoxy-3-iminopropionate. One potential area of research is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is in the development of new drugs that target specific receptors in the brain. Additionally, there is potential for the use of phenyl 3-ethoxy-3-iminopropionate in the study of addiction and substance abuse disorders.
Synthesemethoden
Phenyl 3-ethoxy-3-iminopropionate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-ethoxypropionitrile with phenylmagnesium bromide, which leads to the formation of 3-phenylpropanenitrile. This compound is then hydrolyzed with hydrochloric acid to produce 3-phenylpropanoic acid. The final step involves the reaction of 3-phenylpropanoic acid with ethyl chloroformate and ammonia, which leads to the formation of phenyl 3-ethoxy-3-iminopropionate.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-ethoxy-3-iminopropionate has potential application in scientific research. One of the primary uses of this compound is in the study of the central nervous system. It has been shown to interact with certain receptors in the brain, which can lead to changes in behavior and cognitive function. This makes it a valuable tool for studying the mechanisms of various neurological disorders.
Eigenschaften
CAS-Nummer |
19282-87-2 |
|---|---|
Produktname |
Phenyl 3-ethoxy-3-iminopropionate |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI-Schlüssel |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Andere CAS-Nummern |
19282-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



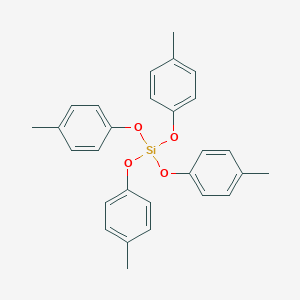



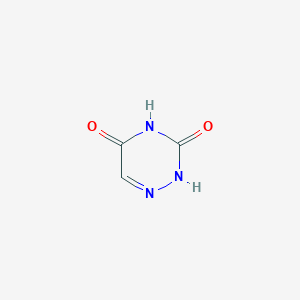


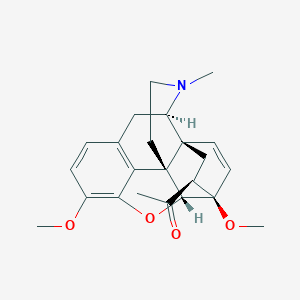
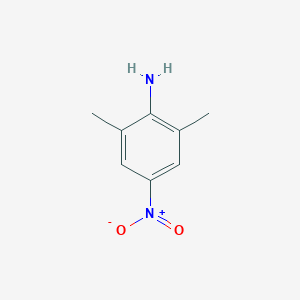
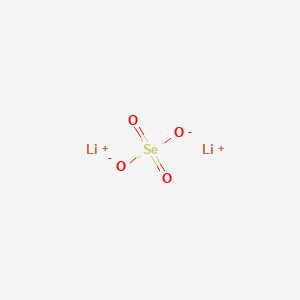
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
